molecular formula C19H25N5O3 B3214588 (4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-76-6

(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Cat. No. B3214588
M. Wt: 371.4 g/mol
InChI Key: LUGWYAGWLXOVOJ-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo-pyrimidines, which are known for their wide range of biological activities . Pyrazolo-pyrimidines are a type of fused heterocyclic systems due to their wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Pyrazolo-pyrimidines can be synthesized from 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The process involves heating under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of pyrazolo-pyrimidines involves a pyrimidine ring fused with a pyrazole ring . The specific substituents at various positions on the ring can greatly influence the properties and biological activity of the compound .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo-pyrimidines can vary widely depending on the specific substituents present on the ring structure . These reactions often involve the formation or breaking of bonds at the positions of the substituents .

Scientific Research Applications

Anti-Inflammatory Activity

Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant in vivo anti-inflammatory activities. Notably, compounds such as 2b, 7b, 7d, and 9b within this group showed noteworthy effectiveness in reducing inflammation (Mohamed, Kamel, & Abd El-hameed, 2013).

Antitumor Activity

N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, a derivative of pyrrolo[2,3-d]pyrimidine, has been identified as an antitumor agent, primarily targeting thymidylate synthase (Taylor et al., 1992).

Cytoprotective Antiulcer Activity

Certain pyrrolo[2,3-d]pyrimidine derivatives, including 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, have shown potent cytoprotective antiulcer activity in rats. These compounds effectively inhibited HCI-ethanol-induced and water-immersion stress-induced ulcers while maintaining low acute toxicity (Ikeda et al., 1996).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine showed significant in vitro antimicrobial and anticancer activity. Some compounds within this class demonstrated higher anticancer activity than the reference drug, doxorubicin, and also exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Future Directions

The future directions in the research of pyrazolo-pyrimidines could involve the design and synthesis of new derivatives with improved biological activity and selectivity . Additionally, further studies could be conducted to better understand their mechanism of action and potential therapeutic applications .

properties

IUPAC Name

[4-[1-(1-ethoxyethyl)pyrazol-4-yl]pyrrolo[2,3-d]pyrimidin-7-yl]methyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-6-26-13(2)24-10-14(9-22-24)16-15-7-8-23(17(15)21-11-20-16)12-27-18(25)19(3,4)5/h7-11,13H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGWYAGWLXOVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C=N1)C2=C3C=CN(C3=NC=N2)COC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101106876
Record name Propanoic acid, 2,2-dimethyl-, [4-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

CAS RN

1146629-76-6
Record name Propanoic acid, 2,2-dimethyl-, [4-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146629-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2-dimethyl-, [4-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the quenched reaction mixture, which contains crude POM-protected chlorodeazapurine (3f) made as described above was added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (14, 200 g, 0.75 mol, 1.10 equiv) and potassium carbonate (K2CO3, 189 g, 1.37 mol, 2.0 equiv) at room temperature. The resulting mixture was degassed by passing a stream of nitrogen through the solution for 15 minutes before being treated with tetrakis(triphenylphosphine)-palladium(0) (7.9 g, 0.68 mmol, 0.01 equiv) and the resulting reaction mixture was heated at reflux (about 82° C.) for 10 hours. When the reaction was deemed complete by TLC (1:1 hexanes/ethyl acetate) and LCMS, the reaction mixture was cooled to room temperature, diluted with ethyl acetate (2 L) and water (1 L). The two layers were separated, and the aqueous layer was extracted with ethyl acetate (500 mL). The combined organic layers were washed with water (2×1 L) and brine (1 L) before being concentrated under reduced pressure to afford crude {4-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl pivalate (18) as a pale-yellow oil, which was directly used in the subsequent de-protection reaction without further purification.
Quantity
0 (± 1) mol
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reactant
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200 g
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reactant
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189 g
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reactant
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[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
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reactant
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2 L
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solvent
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Quantity
1 L
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solvent
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Synthesis routes and methods II

Procedure details

To a 250 mL round bottom flask equipped with a stir bar, condenser and 3-way valve was charged 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (3f, 30 g, 0.112 mol), 1,4-dioxane (300 mL, 4.0 mol), 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (14, 35.8 g, 0.134 mol, 1.2 equiv), water (150 mL, 8.3 mol) and potassium carbonate (K2CO3, 61.9 g, 0.448 mol, 4.0 equiv) at room temperature. The resulting mixture was degassed four times back filling with nitrogen each time before being charged tetrakis(triphenylphosphine)palladium(0) (5.0 g, 0.00433 mol, 0.039 equiv). The reaction mixture was then degassed four times back filling with nitrogen each time before being warmed to 85° C. The reaction mixture was stirred at 85° C. for 2-5 h. When the reaction was deemed complete, the reaction mixture was allowed to cool to room temperature before being diluted with 20% aqueous brine (250 mL) and ethyl acetate (250 mL). The two layers were separated, and the aqueous layer was extracted with ethyl acetate (250 mL). The combined organic fractions was washed with water and brine, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure. The residue was purified by flash column chromatography (SiO2, 25% to 40% ethyl acetate/hexane gradient elution) to afford {4-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl pivalate (18) as a orange oil, which was directly used in the subsequent reaction assuming the theoretical yield. For 18: C19H25N5O3 (MW, 371.43), LCMS (EI) m/e 372 (M++H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Reactant of Route 2
Reactant of Route 2
(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Reactant of Route 3
Reactant of Route 3
(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Reactant of Route 4
(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Reactant of Route 5
(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Reactant of Route 6
(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Citations

For This Compound
1
Citations
伍洲, 王刚 - 科学观察, 2020 - manu56.magtech.com.cn
类风湿关节炎(rheumatoid arthritis, RA) 是一种慢性, 致人衰弱的全身炎症性疾病. 目前全球范围内有2 100 多万类风湿关节炎患者, 2019 年最新统计表明该疾病全年龄段发病率达到了1%. 类…
Number of citations: 3 manu56.magtech.com.cn

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